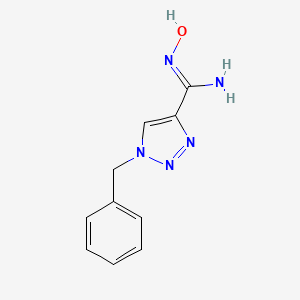

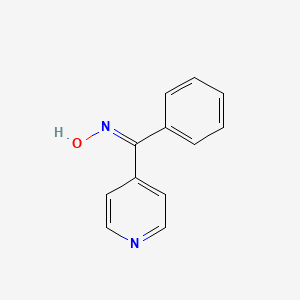

1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Overview

Description

“1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide” is a compound that has been incorporated into various bioactive molecules . It has been used in the synthesis of indolin-2-one derivatives, which were designed as acetylcholine esterase (AChE) inhibitors .

Synthesis Analysis

The compound has been synthesized as part of a series of indolin-2-one derivatives . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .Scientific Research Applications

Catalytic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: 1,2,3-triazoles are a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They are used in countless molecules useful in medicine and photochemistry .

- Methods of Application: The main developments in this field have been based on the preparation of diverse compounds with an eye on the regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds . For example, Sharpless and collaborators established a new paradigm developing the first examples of clickable reactions that allowed to obtain 1,4-disubstituted species via a copper-assisted cycloaddition reaction (CuAAC) .

- Results or Outcomes: This approach has led to significant progress in the synthesis of 1,2,3-triazoles, with particular emphasis on the development of new catalytic and eco-compatible approaches .

Pharmacological Potentials

- Scientific Field: Pharmacology

- Application Summary: Triazoles, including 1,2,3-triazoles, show versatile biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- Methods of Application: The properties of triazoles are related to the possibility to insert functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .

- Results or Outcomes: The commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Antimicrobial and Antifungal Activities

- Scientific Field: Pharmacology

- Application Summary: 1,2,3-triazoles have shown to possess antimicrobial and antifungal activities . They are used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

- Methods of Application: The properties of triazoles are related to the possibility to insert functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .

- Results or Outcomes: The commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal) .

Materials Science

- Scientific Field: Materials Science

- Application Summary: 1,2,3-triazoles have found broad applications in materials science .

- Methods of Application: The properties of triazoles are related to the possibility to insert functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .

- Results or Outcomes: This has led to the development of new materials with unique properties .

Ligand for Catalysis

- Scientific Field: Catalysis

- Application Summary: “1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide” is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

- Methods of Application: This compound is used as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .

- Results or Outcomes: This has led to the development of more efficient and selective catalytic processes .

Antiviral Activities

- Scientific Field: Pharmacology

- Application Summary: 1,2,3-triazoles have shown to possess antiviral activities . They are used in the development of new classes of antiviral agents .

- Methods of Application: The properties of triazoles are related to the possibility to insert functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .

- Results or Outcomes: The commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Supramolecular Chemistry

- Scientific Field: Supramolecular Chemistry

- Application Summary: 1,2,3-triazoles have found broad applications in supramolecular chemistry .

- Methods of Application: The properties of triazoles are related to the possibility to insert functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .

- Results or Outcomes: This has led to the development of new materials with unique properties .

properties

IUPAC Name |

1-benzyl-N'-hydroxytriazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-10(13-16)9-7-15(14-12-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTJREFXTKAGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)

![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)

![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)

![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)

![2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384259.png)